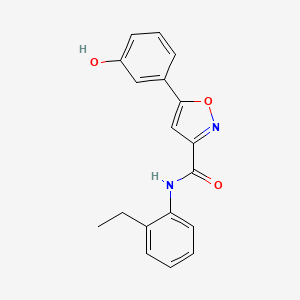
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Anticonvulsant Properties
A study conducted by Lepage et al. (1992) explored the anticonvulsant action of various N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, including derivatives similar to N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide. These compounds exhibited significant anticonvulsant activity, particularly in the MES test, highlighting their potential for treating convulsive disorders (Lepage et al., 1992).
Anti-inflammatory and Antimicrobial Activities
Research by Ford et al. (1986) on similar compounds, including 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, demonstrated antiallergic activity. This suggests that derivatives like N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide could have potential applications in treating allergic reactions and inflammation (Ford et al., 1986).
Enzyme Inhibition
Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This research indicates the potential of N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide in targeting specific enzymes, which could have implications in treating diseases like Alzheimer's (Abbasi et al., 2014).
Herbicidal Activity
Hamper et al. (1995) studied a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, showcasing significant herbicidal activity against various weeds. This suggests that N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide could potentially be used in agricultural applications to control weed growth (Hamper et al., 1995).
Corrosion Inhibition
Singh et al. (2021) synthesized hydroxy acetophenone derivatives for use as corrosion inhibitors. Their findings imply that compounds like N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide could be effective in protecting metals against corrosion in various industrial applications (Singh et al., 2021).
properties
Product Name |
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-6-3-4-9-15(12)19-18(22)16-11-17(23-20-16)13-7-5-8-14(21)10-13/h3-11,21H,2H2,1H3,(H,19,22) |
InChI Key |
VGQGTNVENAUVGJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



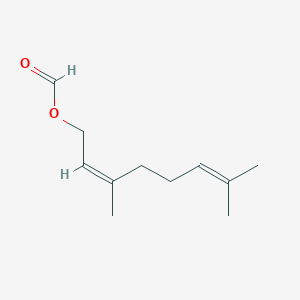
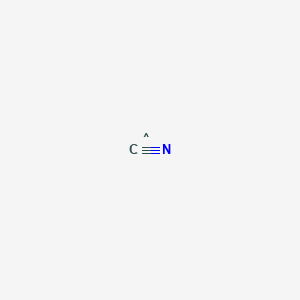
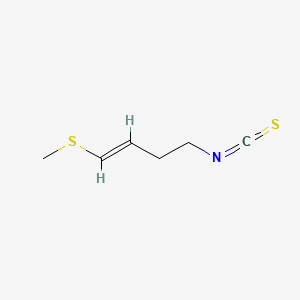
![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)
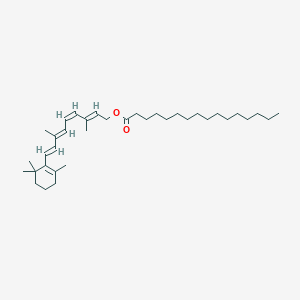

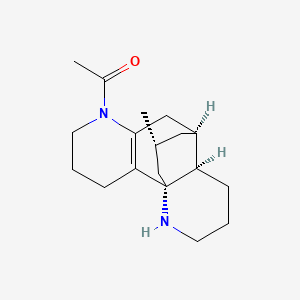
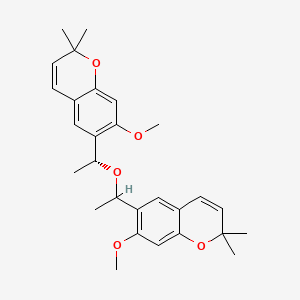
![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

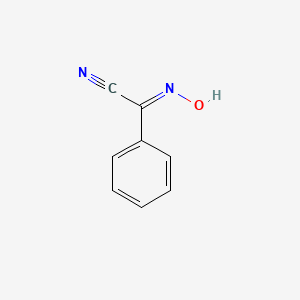
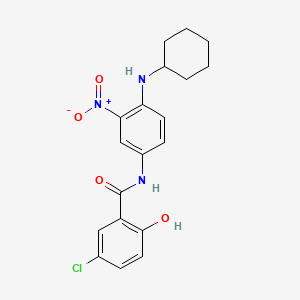
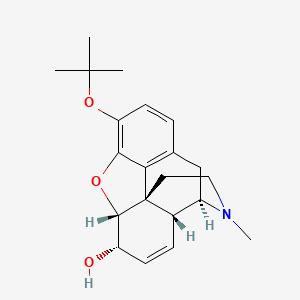
![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)